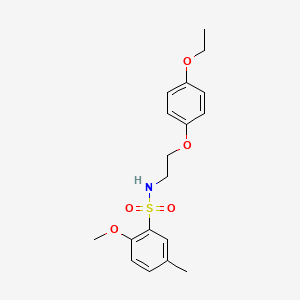

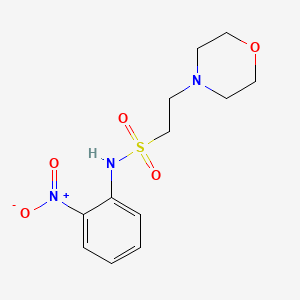

![molecular formula C12H24N2O4 B2765090 tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate CAS No. 1037073-41-8](/img/structure/B2765090.png)

tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is a chemical compound with the linear formula C12H24N2O4 . It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Synthesis Analysis

The synthesis of “this compound” involves carbamate synthesis by amination (carboxylation) or rearrangement . The tert-butyloxycarbonyl (Boc) and related carbamate protecting groups are commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C12H24N2O4 . More detailed structural information, such as the InChI code, can be found in specific databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C12H24N2O4 . More detailed properties, such as melting point, boiling point, and density, can be found in specific databases .Scientific Research Applications

Precursor for Foldamer Study

The compound is used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research area explores the folding patterns of synthetic polymers and peptides, which can lead to the development of novel materials with specific structural characteristics (Abbas et al., 2009).

Synthesis of Biologically Active Compounds

It serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its significance in pharmaceutical research for the development of new drugs (Bingbing Zhao et al., 2017).

Chemosensor Development

The compound's derivatives have been utilized in the development of chemosensors, particularly for detecting metal ions. This application is crucial for environmental monitoring and the detection of metal ions in various biological systems (Ankita Roy et al., 2019).

Postpolymerization Modification

In polymer science, derivatives of the compound have been investigated for the postpolymerization functionalization of hydroxyl-group terminated polymers. This research contributes to the development of polymers with customized properties for specific applications (Frank Biedermann et al., 2011).

Solubility Studies in Aqueous Media

Studies on the solubility of fuel oxygenates, including derivatives of tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate, in aqueous media are essential for understanding their environmental impact, particularly in relation to groundwater and surface water pollution (R. Gonzalez-Olmos & M. Iglesias, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound “tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time these channels remain closed after an action potential, thereby reducing the excitability of the neuron . Additionally, it regulates the collapse response mediator protein 2 (CRMP2) , a protein involved in neuronal development and axonal growth .

Biochemical Pathways

The regulation of crmp2 suggests that it may influence pathways related to neuronal development and axonal growth

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in neuronal excitability due to enhanced slow inactivation of voltage-gated sodium channels . This could potentially lead to effects such as reduced pain sensation or altered neuronal signaling. The regulation of CRMP2 may also lead to effects on neuronal development and axonal growth .

Properties

IUPAC Name |

tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIJDOGDSSTJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

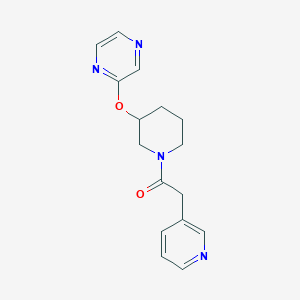

![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)

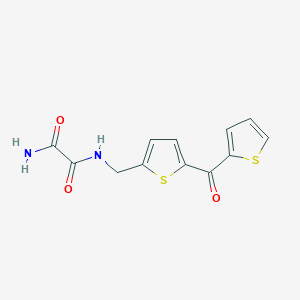

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)

![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)

![2-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2765021.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)

![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)